N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide
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Overview
Description
N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C27H36N4O3 . This compound is part of the indole derivative family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole ring due to its electron-rich nature.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to various receptors, influencing cellular signaling pathways and biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE include:
- N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE
- N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHYLBENZOHYDRAZIDE
These compounds share a similar indole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct reactivity and bioactivity.
Properties
Molecular Formula |
C26H34N4O4 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[1-[(dibutylamino)methyl]-2-hydroxyindol-3-yl]imino-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C26H34N4O4/c1-4-6-16-29(17-7-5-2)19-30-21-13-9-8-12-20(21)25(26(30)32)28-27-24(31)18-34-23-15-11-10-14-22(23)33-3/h8-15,32H,4-7,16-19H2,1-3H3 |
InChI Key |
IXFHCILLTRCIDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
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